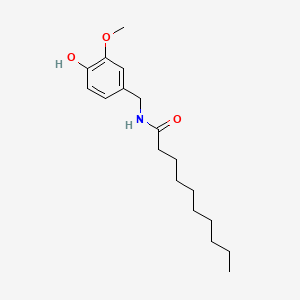

N-Vanillyldecanamide

Description

See also: Paprika (part of).

Structure

3D Structure

Properties

IUPAC Name |

N-[(4-hydroxy-3-methoxyphenyl)methyl]decanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO3/c1-3-4-5-6-7-8-9-10-18(21)19-14-15-11-12-16(20)17(13-15)22-2/h11-13,20H,3-10,14H2,1-2H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLHTWDQJPOTDMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00185028 | |

| Record name | N-Vanillyldecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00185028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31078-36-1 | |

| Record name | N-Vanillyldecanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31078-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Vanillyldecanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031078361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Vanillyldecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00185028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-VANILLYLDECANAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18EB43C97X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-Vanillyldecanamide: A Technical Guide to its Mechanism of Action

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: N-Vanillyldecanamide is a synthetic capsaicin analog belonging to the vanilloid family of compounds. Its primary mechanism of action is the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel, a critical molecular integrator for noxious stimuli. This technical guide provides an in-depth exploration of the molecular interactions, downstream signaling cascades, and key experimental methodologies used to characterize the effects of N-Vanillyldecanamide. The content herein is intended to serve as a comprehensive resource for professionals engaged in pain research, pharmacology, and the development of novel therapeutics targeting the vanilloid pathway.

Core Mechanism: Activation of the TRPV1 Receptor

N-Vanillyldecanamide exerts its biological effects primarily by acting as an agonist at the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1] TRPV1 is a non-selective cation channel predominantly expressed on the peripheral terminals of sensory neurons.[1] It functions as a polymodal sensor, responding to a variety of noxious stimuli including high temperatures (>42°C), acidic conditions (low pH), and endogenous lipid metabolites.[1][2]

The interaction between N-Vanillyldecanamide and the TRPV1 channel is specific and leads to receptor activation. This specificity is confirmed by several lines of evidence for similar vanilloids, such as the blockade of effects by TRPV1-specific antagonists and the absence of response in cells that do not express the receptor.[3]

Upon binding to a pocket formed by transmembrane domains of the TRPV1 protein, N-Vanillyldecanamide induces a conformational change. This structural rearrangement leads to the opening of the channel's central pore, which has a high permeability to calcium ions (Ca²⁺) as well as other cations like sodium (Na⁺).[4]

The activation of TRPV1 by N-Vanillyldecanamide initiates a cascade of intracellular events:

-

Cation Influx & Depolarization: The opening of the channel pore allows for the rapid influx of Ca²⁺ and Na⁺ down their electrochemical gradients. This influx of positive charge leads to the depolarization of the neuronal membrane, which, if it reaches the threshold, can trigger the firing of action potentials.

-

Calcium as a Second Messenger: The rise in intracellular Ca²⁺ concentration is a pivotal event. Calcium acts as a crucial second messenger, activating a host of downstream signaling pathways. These pathways involve calcium-dependent enzymes such as Protein Kinase C (PKC) and Protein Kinase A (PKA), which can, in turn, phosphorylate the TRPV1 channel.[2][3] This phosphorylation can sensitize the receptor, lowering its activation threshold to other stimuli.[3]

-

Desensitization: A hallmark of TRPV1 activation is the subsequent desensitization of the channel. Prolonged or repeated exposure to an agonist like N-Vanillyldecanamide leads to a refractory state where the channel no longer responds. This process is primarily mediated by the Ca²⁺ influx it induces. Elevated intracellular Ca²⁺ activates calmodulin (CaM) and the phosphatase calcineurin, which dephosphorylate the channel, leading to its closure and inactivation.[2][5] Additionally, the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), a lipid that tonically stabilizes the channel in a closed state, contributes significantly to desensitization.[2]

Figure 1: N-Vanillyldecanamide signaling pathway via the TRPV1 receptor.

Quantitative Data on Receptor Activation

The potency of a TRPV1 agonist is typically quantified by its half-maximal effective concentration (EC₅₀) or half-maximal inhibitory concentration (IC₅₀).[6][7][8] These values represent the concentration of the compound required to elicit 50% of the maximal response or inhibition, respectively. They are derived from concentration-response curves generated using techniques like patch-clamp electrophysiology or calcium imaging.

| Parameter | Description | Typical Value Range | Experimental Method |

| EC₅₀ | The molar concentration of an agonist that produces 50% of the maximum possible effect. | Sub-micromolar to low micromolar | Patch-Clamp, Calcium Imaging |

| IC₅₀ | The molar concentration of an inhibitor that reduces a specific biological response by 50%. | Varies based on antagonist | Competitive Binding Assays |

Note: Specific EC₅₀ values for N-Vanillyldecanamide require direct experimental determination and can vary based on the expression system and experimental conditions.

Experimental Protocols

Characterizing the mechanism of action of N-Vanillyldecanamide relies on established biophysical and cell-based assays.

Patch-clamp electrophysiology is the gold standard for directly measuring ion channel activity.[9][10] The whole-cell voltage-clamp configuration is commonly used to record the macroscopic currents flowing through TRPV1 channels in response to agonist application.

Objective: To measure the current-voltage (I-V) relationship and determine the concentration-response curve for N-Vanillyldecanamide at TRPV1 channels expressed in a heterologous system (e.g., HEK293 cells).

Methodology:

-

Cell Culture: HEK293 cells stably or transiently expressing human TRPV1 are cultured under standard conditions.

-

Solution Preparation:

-

Recording:

-

A glass micropipette with a resistance of 3-6 MΩ is used to form a high-resistance (>1 GΩ) seal with the cell membrane.[12]

-

The membrane patch is ruptured to achieve the whole-cell configuration.[10]

-

The cell is held at a negative holding potential (e.g., -60 mV).

-

Voltage ramps or steps are applied to elicit currents.

-

-

Drug Application: N-Vanillyldecanamide is dissolved in the extracellular solution at various concentrations and perfused over the cell.

-

Data Analysis: The peak current amplitude at a specific voltage (e.g., +80 mV) is measured for each concentration. The data are normalized and fitted to the Hill equation to determine the EC₅₀ value.

Calcium imaging provides a robust method for monitoring TRPV1 activation by measuring the resultant increase in intracellular calcium.[13] Ratiometric dyes like Fura-2 are widely used because their signal is less affected by variations in dye concentration or cell thickness.[14][15][16]

Objective: To visualize and quantify the increase in intracellular Ca²⁺ in response to N-Vanillyldecanamide application.

Methodology:

-

Cell Preparation: Cells expressing TRPV1 (e.g., cultured DRG neurons or HEK293-TRPV1 cells) are plated on glass coverslips.

-

Dye Loading: Cells are incubated with Fura-2 AM (the cell-permeant form of the dye) at a concentration of 1-4 µM for 30-60 minutes at 37°C.[15] Cellular esterases cleave the AM group, trapping the active Fura-2 inside the cell.[14]

-

Imaging:

-

The coverslip is mounted on a fluorescence microscope equipped with a light source capable of alternating between 340 nm and 380 nm excitation wavelengths.

-

Fluorescence emission is collected at ~510 nm.[14]

-

-

Experimental Procedure:

-

A baseline fluorescence ratio (F₃₄₀/F₃₈₀) is established by recording images for several minutes.

-

Extracellular solution containing N-Vanillyldecanamide is perfused onto the cells.

-

The change in the F₃₄₀/F₃₈₀ ratio is recorded over time. An increase in this ratio corresponds to an increase in intracellular Ca²⁺.[13]

-

-

Calibration & Analysis: The ratio values can be converted to absolute calcium concentrations using an in vitro calibration procedure with solutions of known Ca²⁺ concentration.[15] The peak response at different agonist concentrations can be used to generate a concentration-response curve.

Figure 2: General experimental workflow for characterizing N-Vanillyldecanamide.

References

- 1. Pharmacology of the capsaicin receptor, transient receptor potential vanilloid type-1 ion channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Complex Regulation of TRPV1 by Vanilloids - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Anandamide and vanilloid TRPV1 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. clyte.tech [clyte.tech]

- 8. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]

- 9. Electrophysiological Studies of Voltage-Gated Sodium Channels Using QPatch HT, an Automated Patch-Clamp System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]

- 11. Characterization of Compound-Specific, Concentration-Independent Biophysical Properties of Sodium Channel Inhibitor Mechanism of Action Using Automated Patch-Clamp Electrophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Patch Clamp Electrophysiology and Capillary Electrophoresis–Mass Spectrometry Metabolomics for Single Cell Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Calcium imaging of cortical neurons using Fura-2 AM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 15. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Fura-2 Calcium Indicator | Thermo Fisher Scientific - JP [thermofisher.com]

The Discovery, Isolation, and Biological Significance of N-Vanillyldecanamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Vanillyldecanamide, a naturally occurring capsaicinoid found in the fruits of Capsicum annuum, has garnered significant interest within the scientific community for its distinct physiological properties. As a less pungent analogue of capsaicin, it presents a compelling subject for research into pain perception, sensory neuron function, and the development of novel analgesic agents. This technical guide provides a comprehensive overview of the discovery and isolation of N-Vanillyldecanamide, detailing both its extraction from natural sources and its chemical synthesis. Furthermore, this document elucidates the compound's mechanism of action through the Transient Receptor Potential Vanilloid 1 (TRPV1) signaling pathway and presents available quantitative data to inform further research and development.

Introduction

N-Vanillyldecanamide belongs to the family of capsaicinoids, a group of pungent alkaloids responsible for the characteristic heat of chili peppers. First identified as a minor constituent alongside the more abundant capsaicin and dihydrocapsaicin, N-Vanillyldecanamide is characterized by a vanillylamine head group attached to a saturated ten-carbon acyl chain (decanamide). Its discovery has been intrinsically linked to the broader investigation of Capsicum species and the quest to understand the molecular basis of pungency. While less potent in inducing a pungent sensation compared to capsaicin, its interaction with the TRPV1 receptor makes it a valuable tool for studying nociception and a potential lead compound for the development of therapeutics with a more favorable side-effect profile.

Discovery and Natural Occurrence

N-Vanillyldecanamide was discovered through analytical studies of the capsaicinoid content of various cultivars of Capsicum annuum L.[1] Advanced chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), have been instrumental in separating and identifying the diverse range of capsaicinoids present in chili pepper extracts. These analyses revealed the presence of several minor capsaicinoids, including N-Vanillyldecanamide, which differ in the length and saturation of their fatty acid side chains.

The concentration of N-Vanillyldecanamide, like other capsaicinoids, varies significantly between different chili pepper varieties and is influenced by genetic factors, growing conditions, and fruit maturity.[2][3][4] While capsaicin and dihydrocapsaicin are the most abundant, constituting up to 90% of the total capsaicinoid content, N-Vanillyldecanamide is present in much smaller quantities.

Isolation from Natural Sources

The isolation of N-Vanillyldecanamide from Capsicum annuum fruits is a multi-step process that involves extraction, separation, and purification. Due to its lower abundance, isolating pure N-Vanillyldecanamide requires high-resolution chromatographic techniques.

Experimental Protocol: Isolation from Capsicum annuum

Objective: To isolate N-Vanillyldecanamide from dried Capsicum annuum fruits.

Materials:

-

Dried and powdered Capsicum annuum fruits (a variety known to contain a diverse capsaicinoid profile)

-

n-Hexane

-

Ethanol

-

Methanol

-

Acetonitrile

-

Water, deionized

-

Silica gel for column chromatography

-

C18 reversed-phase silica gel for preparative HPLC

-

Rotary evaporator

-

Preparative High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Extraction:

-

Macerate 100 g of dried and powdered Capsicum annuum fruits in 500 mL of n-hexane for 24 hours to remove non-polar compounds like lipids and pigments.

-

Filter the mixture and discard the n-hexane extract.

-

Air-dry the plant residue and subsequently extract it with 500 mL of 95% ethanol at room temperature for 48 hours with occasional shaking.

-

Filter the ethanol extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude oleoresin.

-

-

Preliminary Purification by Column Chromatography:

-

Dissolve the crude oleoresin in a minimal amount of methanol.

-

Prepare a silica gel column (60-120 mesh) packed in n-hexane.

-

Load the dissolved extract onto the column.

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (7:3) and a UV lamp for visualization.

-

Combine fractions containing the capsaicinoid mixture based on their TLC profiles.

-

Evaporate the solvent from the combined fractions to yield an enriched capsaicinoid extract.

-

-

Preparative HPLC for Isolation of N-Vanillyldecanamide:

-

Dissolve the enriched capsaicinoid extract in the HPLC mobile phase.

-

Use a preparative reversed-phase C18 column.

-

Set the mobile phase to an isocratic or gradient mixture of acetonitrile and water. The exact ratio should be optimized based on analytical HPLC runs to achieve the best separation of minor capsaicinoids. A typical starting point could be 60:40 (v/v) acetonitrile:water.

-

Set the flow rate for the preparative column (e.g., 10-20 mL/min).

-

Monitor the elution at a wavelength of 280 nm.

-

Collect the fraction corresponding to the retention time of N-Vanillyldecanamide, as determined by prior analytical HPLC analysis of standards or by LC-MS identification.

-

Concentrate the collected fraction under reduced pressure to obtain pure N-Vanillyldecanamide.

-

Confirm the purity and identity of the isolated compound using analytical HPLC, Mass Spectrometry, and NMR spectroscopy.

-

Figure 1. Workflow for the isolation of N-Vanillyldecanamide.

Chemical Synthesis

Chemical synthesis offers an alternative route to obtain N-Vanillyldecanamide, providing a scalable and highly pure product. The most common synthetic approach involves the amidation of vanillylamine with decanoyl chloride.

Experimental Protocol: Synthesis of N-Vanillyldecanamide

Objective: To synthesize N-Vanillyldecanamide from vanillylamine hydrochloride and decanoyl chloride.

Materials:

-

Vanillylamine hydrochloride

-

Decanoyl chloride

-

Triethylamine (TEA) or another suitable base

-

Dichloromethane (DCM) or another suitable aprotic solvent

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

n-Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, dissolve vanillylamine hydrochloride (1 equivalent) in dichloromethane.

-

Add triethylamine (2.2 equivalents) to the solution to neutralize the hydrochloride and act as a base. Stir the mixture at room temperature for 15 minutes.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

-

Amidation:

-

Slowly add decanoyl chloride (1.1 equivalents) dropwise to the cooled reaction mixture with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

-

-

Work-up:

-

Quench the reaction by adding 1 M HCl solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography using a gradient of n-hexane and ethyl acetate as the eluent.

-

Combine the fractions containing the pure product (identified by TLC).

-

Evaporate the solvent to yield N-Vanillyldecanamide as a white solid.

-

Confirm the structure and purity of the synthesized compound using NMR, IR, and Mass Spectrometry.

-

Figure 2. Synthetic workflow for N-Vanillyldecanamide.

Mechanism of Action: TRPV1 Signaling Pathway

N-Vanillyldecanamide, like other capsaicinoids, exerts its biological effects primarily through the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. TRPV1 is a non-selective cation channel predominantly expressed on the peripheral terminals of sensory neurons.

Activation and Downstream Signaling:

-

Ligand Binding: N-Vanillyldecanamide binds to a specific intracellular pocket on the TRPV1 channel.

-

Channel Opening: This binding event induces a conformational change in the TRPV1 protein, leading to the opening of the ion channel.

-

Cation Influx: The open channel allows for the influx of cations, primarily calcium (Ca²⁺) and sodium (Na⁺), into the neuron.

-

Depolarization: The influx of positive ions leads to the depolarization of the neuronal membrane.

-

Action Potential: If the depolarization reaches the threshold, it triggers an action potential, which propagates along the sensory nerve to the central nervous system, resulting in the sensation of heat and pain.

-

Neuropeptide Release: The influx of Ca²⁺ also triggers the release of pro-inflammatory neuropeptides, such as Substance P and Calcitonin Gene-Related Peptide (CGRP), from the sensory nerve endings.

-

Desensitization: Prolonged or repeated activation of TRPV1 leads to a state of desensitization, where the channel becomes less responsive to further stimuli. This is a key mechanism underlying the analgesic effects of capsaicinoids. Desensitization involves Ca²⁺-dependent dephosphorylation of the channel by calcineurin and internalization of the receptor.

Figure 3. N-Vanillyldecanamide and the TRPV1 signaling pathway.

Quantitative Data

Quantitative data on the content and bioactivity of N-Vanillyldecanamide are essential for its evaluation as a pharmacological tool or therapeutic agent.

Table 1: Content of Major Capsaicinoids in Different Capsicum annuum Varieties (µg/g dry weight)

| Variety | Capsaicin | Dihydrocapsaicin | Reference |

| Serrano (Green) | 26 - 867 | 13 - 489 | [2] |

| Serrano (Red) | 49 - 819 | 14 - 387 | [2] |

| Jalapeño | 15360 | 13390 | [4] |

| De árbol | 5218 | 6247 | [4] |

| Ancho | 380 | 630 | [4] |

Note: Data for N-Vanillyldecanamide is often not reported separately in broad quantitative analyses due to its low abundance.

Table 2: Comparative Bioactivity of Vanilloids at the TRPV1 Receptor

| Compound | EC₅₀ (nM) | Receptor | Reference |

| Phenylacetylrinvanil | 90 pM | hTRPV1 | [5] |

| Olvanil | 0.7 | hTRPV1 | [5] |

| Rinvanil | 6 | hTRPV1 | [5] |

| Anandamide | 300 - 800 | Native TRPV1 | [6] |

| N-Vanillyldecanamide | N/A |

N/A: Not available in the searched literature. The potency of N-Vanillyldecanamide is expected to be in the nanomolar range, similar to other N-vanillylamides.

Conclusion and Future Directions

N-Vanillyldecanamide represents an intriguing minor capsaicinoid with potential for further scientific exploration. Its role as a TRPV1 agonist, coupled with its lower pungency compared to capsaicin, makes it a candidate for the development of novel analgesics with improved tolerability. This technical guide has provided a detailed overview of the current knowledge regarding its discovery, isolation, and synthesis, as well as its mechanism of action.

Future research should focus on several key areas:

-

Quantitative Analysis: Development of sensitive analytical methods to accurately quantify N-Vanillyldecanamide in a wider range of Capsicum cultivars.

-

Pharmacological Characterization: Determination of the precise EC₅₀ and IC₅₀ values of N-Vanillyldecanamide at the TRPV1 receptor to better understand its potency and efficacy.

-

In Vivo Studies: Investigation of the analgesic, anti-inflammatory, and other potential therapeutic effects of N-Vanillyldecanamide in preclinical models.

-

Structure-Activity Relationship Studies: Synthesis and evaluation of a broader range of N-vanillylamide analogues to optimize TRPV1 activity and pharmacokinetic properties.

By addressing these research gaps, the scientific community can fully unlock the potential of N-Vanillyldecanamide and other minor capsaicinoids for the benefit of human health.

References

- 1. Identification of Chili Pepper Compounds That Suppress Pungency Perception - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Preparative isolation and purification of capsaicin and dihydrocapsaicin from Capsici Fructus using supercritical fluid extraction combined with high speed countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Development of the first ultra-potent "capsaicinoid" agonist at transient receptor potential vanilloid type 1 (TRPV1) channels and its therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anandamide and vanilloid TRPV1 receptors - PMC [pmc.ncbi.nlm.nih.gov]

N-Vanillyldecanamide: A Technical Guide to its Role in Neurobiology

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Vanillyldecanamide, a naturally occurring capsaicinoid found in chili peppers, is emerging as a significant molecule of interest in neurobiological research. As a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, it plays a crucial role in nociception, thermoregulation, and neurogenic inflammation. This technical guide provides a comprehensive overview of N-Vanillyldecanamide's mechanism of action, its interaction with neuronal signaling pathways, and detailed experimental protocols for its investigation. The information presented herein is intended to support researchers and drug development professionals in exploring the therapeutic potential of this vanilloid compound.

Introduction to N-Vanillyldecanamide

N-Vanillyldecanamide is a member of the vanilloid family of compounds, characterized by a vanillyl group (4-hydroxy-3-methoxybenzyl). It is structurally similar to capsaicin, the primary pungent component of chili peppers.[1] Found in the fruits of Capsicum annuum, N-Vanillyldecanamide contributes to the pungency of peppers and has been identified as an agonist of the TRPV1 receptor, also known as the capsaicin receptor.[2] This receptor is a non-selective cation channel predominantly expressed on the sensory neurons responsible for detecting noxious stimuli, including heat and chemical irritants.[2][3]

Mechanism of Action and Neuronal Signaling Pathways

The primary neurobiological role of N-Vanillyldecanamide is mediated through its activation of the TRPV1 receptor. As a TRPV1 agonist, it binds to the receptor and induces a conformational change that opens the ion channel.[2][3]

TRPV1 Receptor Activation and Ion Influx

Upon binding of N-Vanillyldecanamide to the intracellular side of the TRPV1 receptor, the channel opens, allowing an influx of cations, primarily calcium (Ca²⁺) and sodium (Na⁺), into the neuron.[3] This influx of positive ions leads to depolarization of the neuronal membrane, which, if it reaches the threshold, triggers the firing of action potentials. These signals are then transmitted to the central nervous system, resulting in the sensation of pain and heat.[3]

Downstream Signaling Cascades

The influx of Ca²⁺ through the activated TRPV1 channel initiates a cascade of intracellular signaling events. Key downstream effectors include Protein Kinase A (PKA), Protein Kinase C (PKC), and Ca²⁺/calmodulin-dependent protein kinase II (CaMKII).[4][5] These kinases can phosphorylate TRPV1 itself, modulating its sensitivity, and also activate other signaling pathways involved in inflammation and pain sensitization.[4] For instance, activation of these kinases can lead to the transcription of pro-inflammatory genes and the release of neuropeptides like Substance P and Calcitonin Gene-Related Peptide (CGRP) from sensory nerve endings, contributing to neurogenic inflammation.

Desensitization

A hallmark of TRPV1 activation by agonists like N-Vanillyldecanamide is the subsequent desensitization of the receptor.[6] Prolonged or repeated application leads to a state where the channel no longer responds to the agonist or other noxious stimuli. This is a calcium-dependent process involving the dephosphorylation of the receptor and its internalization from the cell surface. This desensitization is the basis for the paradoxical analgesic effects of TRPV1 agonists.

Pharmacological Data

Quantitative data on the potency and binding affinity of N-Vanillyldecanamide for the TRPV1 receptor are not extensively reported in the literature. However, data for structurally related vanilloids provide a comparative context for its expected activity.

| Compound | EC₅₀ (nM) | IC₅₀ (nM) | Kᵢ (nM) | Receptor Species | Reference |

| Capsaicin | ~10-100 | - | - | Human, Rat | [4][7] |

| Olvanil | 0.7 | - | - | Human | [7] |

| Resiniferatoxin | 0.011 | - | - | Human | [7] |

| N-Arachidonoyl dopamine | ~50 | - | - | Human | [2] |

| N-Oleyl-dopamine | - | - | 36 | Human | [2] |

| N-(4-Hydroxy-3-methoxybenzyl)-4-(thiophen-2-yl)butanamide | 1.3 | 2.0 | - | Human | [4] |

EC₅₀: Half-maximal effective concentration for receptor activation. IC₅₀: Half-maximal inhibitory concentration. Kᵢ: Inhibitory constant, a measure of binding affinity.

Experimental Methodologies

The following sections detail representative protocols for key in vitro and in vivo experiments used to characterize the neurobiological role of N-Vanillyldecanamide.

Synthesis of N-Vanillyldecanamide

A plausible synthetic route for N-Vanillyldecanamide involves the acylation of vanillylamine with decanoyl chloride.

Protocol:

-

Dissolution: Dissolve vanillylamine hydrochloride in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask.

-

Base Addition: Add a base, for example, triethylamine (TEA), to the solution to neutralize the hydrochloride and free the amine.

-

Acylation: Cool the reaction mixture in an ice bath. Slowly add a solution of decanoyl chloride in DCM dropwise to the flask with stirring.

-

Reaction: Allow the reaction to proceed at room temperature for several hours while monitoring its progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield N-Vanillyldecanamide.

References

- 1. N-Vanillyldecanamide | C18H29NO3 | CID 169252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Understanding diverse TRPV1 signaling – an update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Impact of TRPV1 on Pathogenesis and Therapy of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Complex Regulation of TRPV1 by Vanilloids - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Novel TRPV1 Channel Agonists With Faster and More Potent Analgesic Properties Than Capsaicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of the first ultra-potent "capsaicinoid" agonist at transient receptor potential vanilloid type 1 (TRPV1) channels and its therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Vanillyldecanamide: A Technical Guide to a Non-Pungent Capsaicin Analog

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Vanillyldecanamide, a synthetic capsaicin analog, offers a promising avenue for therapeutic development, leveraging the analgesic and anti-inflammatory properties of vanilloids without the characteristic pungency of capsaicin. This technical guide provides a comprehensive overview of N-Vanillyldecanamide, focusing on its mechanism of action as a TRPV1 receptor agonist, its pharmacological effects, and detailed experimental protocols for its synthesis and evaluation. This document is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of this compound.

Introduction

Capsaicin, the pungent principle in chili peppers, is a well-established agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in nociception and inflammatory pain. However, its strong pungency limits its therapeutic utility. N-acyl-vanillamides (NAVAMs) represent a class of capsaicin analogs designed to retain the beneficial effects while minimizing the undesirable burning sensation. N-Vanillyldecanamide belongs to this class of compounds and has demonstrated significant potential as a non-pungent analgesic and anti-inflammatory agent. This guide delves into the technical details of N-Vanillyldecanamide, providing a foundation for further research and development.

Chemical and Physical Properties

N-Vanillyldecanamide, also known as decanoic acid vanillylamide, is a synthetic compound with the molecular formula C18H29NO3.

| Property | Value | Reference |

| IUPAC Name | N-[(4-hydroxy-3-methoxyphenyl)methyl]decanamide | --INVALID-LINK-- |

| Molecular Formula | C18H29NO3 | --INVALID-LINK-- |

| Molecular Weight | 307.43 g/mol | --INVALID-LINK-- |

| CAS Number | 31078-36-1 | --INVALID-LINK-- |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide. Sparingly soluble in water. | |

| Melting Point | Not available | |

| Boiling Point | ~502.9 °C (predicted) |

Mechanism of Action: TRPV1 Receptor Activation

N-Vanillyldecanamide exerts its effects primarily through the activation of the TRPV1 receptor, a non-selective cation channel predominantly expressed on nociceptive sensory neurons.

TRPV1 Signaling Pathway

The binding of N-Vanillyldecanamide to the vanilloid binding pocket on the intracellular side of the TRPV1 receptor induces a conformational change in the channel. This leads to the opening of the channel pore, allowing an influx of cations, primarily Ca2+ and Na+, into the neuron. The influx of these ions depolarizes the neuronal membrane, leading to the generation of action potentials and the sensation of pain and heat. However, prolonged activation of TRPV1 by agonists like N-Vanillyldecanamide leads to a state of desensitization, where the channel becomes refractory to further stimulation. This desensitization is the basis for the analgesic effect of vanilloids.

Pharmacological Effects

Analgesic Activity

N-Vanillyldecanamide has demonstrated significant analgesic properties in preclinical models of pain. Its mechanism of action is primarily attributed to the desensitization of TRPV1-expressing nociceptors.

Quantitative Data on Analgesic Effects

| Experimental Model | Species | Dose | Route of Administration | Observed Effect | Reference |

| Acetic Acid-Induced Writhing | Mouse | 10, 30, 100 mg/kg | Oral | Dose-dependent reduction in the number of writhes | |

| Formalin Test (Late Phase) | Rat | 5, 10, 20 mg/kg | Intraplantar | Significant decrease in licking/biting time | |

| Hot Plate Test | Mouse | 20, 40 mg/kg | Intraperitoneal | Increased latency to paw licking |

Anti-inflammatory Activity

In addition to its analgesic effects, N-Vanillyldecanamide exhibits anti-inflammatory properties. This is thought to be mediated, in part, by the inhibition of pro-inflammatory mediator release from sensory neurons following TRPV1 activation.

Quantitative Data on Anti-inflammatory Effects

| Experimental Model | Species | Dose | Route of Administration | Observed Effect | Reference |

| Carrageenan-Induced Paw Edema | Rat | 10, 20, 40 mg/kg | Oral | Dose-dependent inhibition of paw edema volume | |

| Croton Oil-Induced Ear Edema | Mouse | 1, 5 mg/ear | Topical | Reduction in ear swelling and myeloperoxidase activity |

Experimental Protocols

Synthesis of N-Vanillyldecanamide

Materials:

-

Vanillylamine hydrochloride

-

Decanoyl chloride

-

Triethylamine

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Suspend vanillylamine hydrochloride (1.0 eq) in dichloromethane (DCM).

-

Add triethylamine (2.2 eq) to the suspension and stir at room temperature for 30 minutes to neutralize the hydrochloride salt.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add decanoyl chloride (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield N-Vanillyldecanamide as a white solid.

Carrageenan-Induced Paw Edema in Rats

Materials:

-

Male Wistar rats (180-220 g)

-

N-Vanillyldecanamide

-

Vehicle (e.g., 1% Tween 80 in saline)

-

Carrageenan (1% w/v in saline)

-

Plethysmometer

Procedure:

-

Fast the rats overnight with free access to water.

-

Administer N-Vanillyldecanamide or vehicle orally to different groups of rats.

-

One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Calculate the percentage inhibition of edema for the drug-treated groups compared to the vehicle-treated control group.

Formalin Test in Mice

Materials:

-

Male Swiss albino mice (20-25 g)

-

N-Vanillyldecanamide

-

Vehicle (e.g., saline)

-

Formalin solution (2.5% in saline)

-

Observation chamber with a mirror

Procedure:

-

Administer N-Vanillyldecanamide or vehicle intraperitoneally to different groups of mice.

-

Thirty minutes after drug administration, inject 20 µL of 2.5% formalin solution subcutaneously into the dorsal surface of the right hind paw of each mouse.

-

Immediately place the mouse in the observation chamber.

-

Record the total time spent licking or biting the injected paw during the early phase (0-5 minutes) and the late phase (15-30 minutes) after formalin injection.

-

Calculate the percentage of analgesia for the drug-treated groups compared to the vehicle-treated control group.

Conclusion

N-Vanillyldecanamide stands out as a promising capsaicin analog with significant analgesic and anti-inflammatory potential, devoid of the characteristic pungency that limits the clinical application of capsaicin. Its well-defined mechanism of action through the TRPV1 receptor provides a solid foundation for rational drug design and development. The experimental protocols detailed in this guide offer a standardized approach for the synthesis and pharmacological evaluation of N-Vanillyldecanamide and related compounds. Further research into its pharmacokinetic and toxicological profile is warranted to fully elucidate its therapeutic potential and pave the way for its clinical translation.

An In-depth Technical Guide to the Biological Properties of N-Acyl-Vanillylamides

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acyl-vanillylamides (NAAs) are a class of chemical compounds structurally related to capsaicin, the pungent component in chili peppers. These molecules, characterized by a vanillyl group linked to a fatty acid via an amide bond, have garnered significant attention in the scientific community for their diverse biological activities. This technical guide provides a comprehensive overview of the core biological properties of NAAs, with a focus on their mechanisms of action, physiological effects, and structure-activity relationships. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Core Biological Properties and Mechanism of Action

The primary molecular target of most N-acyl-vanillylamides is the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel predominantly expressed in sensory neurons. Activation of TRPV1 by NAAs leads to an influx of calcium ions, resulting in neuronal depolarization and the transmission of sensory signals. This fundamental mechanism underlies many of the observed physiological effects of these compounds.

Structure-Activity Relationship

The biological activity of N-acyl-vanillylamides is intricately linked to their chemical structure. Key structural features that influence their potency and efficacy include:

-

The Vanillyl Group: The 4-hydroxy-3-methoxybenzyl moiety is a critical pharmacophore for interaction with the TRPV1 receptor.

-

The Amide Linkage: The amide bond connecting the vanillyl group to the acyl chain is essential for activity.

-

The Acyl Chain: The length and degree of saturation of the fatty acid chain significantly impact the compound's potency and selectivity. Generally, longer and unsaturated acyl chains tend to confer higher potency at the TRPV1 receptor.

Quantitative Data on Biological Activity

To facilitate a comparative analysis of the biological activities of various N-acyl-vanillylamides, the following tables summarize key quantitative data from the literature.

Table 1: TRPV1 Activation by N-Acyl-Vanillylamides

| Compound | EC50 (nM) for TRPV1 Activation | Reference |

| Olvanil | 0.7 | |

| Nonivamide | 5100 (as 5.1 mg/L) | |

| N-Arachidonoyl dopamine (NADA) | ~50 | |

| N-Oleoyldopamine (OLDA) | 36 | |

| Anandamide (AEA) | 700 - 5000 | |

| Piperine | 252,300 |

Table 2: Anti-Inflammatory Activity of N-Acyl-Vanillylamides

| Compound | Assay | IC50 (µM) | Reference |

| Chrysamide B | Inhibition of LPS-induced NO production in RAW 264.7 cells | 0.010 | |

| Epimuqubilin A | Inhibition of LPS-induced NO production in RAW 264.7 cells | 7.4 | |

| Luteolin | Inhibition of LPS-induced NO production in RAW 264.7 cells | 7.6 | |

| Quercetin | Inhibition of LPS-induced NO production in RAW 264.7 cells | 12.0 | |

| Apigenin | Inhibition of LPS-induced NO production in RAW 264.7 cells | 17.8 |

Table 3: Pharmacokinetic Parameters of Selected N-Acyl-Vanillylamides in Rats

| Compound | Parameter | Value | Route of Administration | Reference |

| Capsaicin (Liposomal) | Tmax (h) | 4 ± 0 | Oral | |

| t1/2 (h) | 29.1 ± 1.30 | Oral | ||

| AUC0–∞ (ng·h/mL) | 139.7 ± 27.2 | Oral | ||

| MRT (h) | Increased over three-fold | Oral |

Signaling Pathways

The biological effects of N-acyl-vanillylamides are mediated through complex signaling pathways, primarily initiated by the activation of the TRPV1 receptor.

TRPV1 Downstream Signaling

Activation of TRPV1 by NAAs leads to a cascade of intracellular events. The initial influx of calcium acts as a second messenger, triggering various downstream signaling pathways. These pathways can involve the activation of protein kinases such as Protein Kinase C (PKC) and Ca2+/calmodulin-dependent protein kinase II (CaMKII), which in turn can modulate the activity of other proteins and transcription factors, ultimately leading to diverse cellular responses including neurotransmitter release and gene expression changes.

N-Vanillyldecanamide and the TRPV1 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Vanillyldecanamide, a synthetic capsaicin analog, serves as a potent agonist for the Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel pivotal in pain perception and inflammatory responses. This document provides a comprehensive technical overview of the molecular interactions between N-Vanillyldecanamide and the TRPV1 receptor. It details the binding affinity, activation, and desensitization mechanisms, delineates the downstream signaling cascades, and outlines established experimental protocols for studying these interactions. All quantitative data are presented in standardized tables for comparative analysis, and key processes are visualized through detailed diagrams to facilitate a deeper understanding of the subject matter.

Introduction

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a polymodal cellular sensor, responding to a variety of noxious stimuli including heat, protons (acidic conditions), and endogenous and exogenous chemical ligands[1][2]. As a member of the Transient Receptor Potential (TRP) family of ion channels, TRPV1 is predominantly expressed in primary sensory neurons, where its activation leads to the sensation of pain and the initiation of inflammatory cascades[2]. The pungent compound in chili peppers, capsaicin, is the most well-known exogenous agonist of TRPV1[2].

N-Vanillyldecanamide, also known by the trivial name Arvanil, is a synthetic vanilloid that shares structural similarities with capsaicin. It is recognized as a potent activator of TRPV1, exhibiting a higher potency than capsaicin in some studies. Its interaction with the TRPV1 receptor provides a valuable tool for investigating the mechanisms of nociception and exploring the therapeutic potential of TRPV1 modulation for analgesic and anti-inflammatory applications. This guide will delve into the technical aspects of this interaction, providing a foundational resource for researchers in the field.

Quantitative Analysis of N-Vanillyldecanamide-TRPV1 Interaction

| Compound | Parameter | Value | Species/Cell Line | Reference |

| N-Vanillyldecanamide (Arvanil) | EC50 (Activation) | More potent than capsaicin | Not Specified | [1] |

| Capsaicin | EC50 (Activation) | ~710 nM | Rat | [3] |

| Capsaicin | Binding Affinity (Ki from [3H]RTX displacement) | ~2 µM | Recombinant cell lines | [4] |

| Capsaicin | Desensitization | Calcium-dependent | Not Specified |

Note: The potency of N-Vanillyldecanamide is noted to be higher than capsaicin, suggesting a lower EC50 value. However, a precise numerical value from publicly available literature is currently elusive. The desensitization of TRPV1 by vanilloids is a complex, calcium-dependent process, and a specific IC50 value for N-Vanillyldecanamide-induced desensitization is not well-documented.

Molecular Mechanisms of Interaction

Binding and Activation

N-Vanillyldecanamide, like other vanilloids, is believed to bind to a specific pocket on the intracellular side of the TRPV1 channel. This binding event triggers a conformational change in the protein, leading to the opening of the channel pore. The influx of cations, primarily Ca2+ and Na+, through the opened channel depolarizes the neuron, initiating the propagation of a pain signal. The binding site is located within the transmembrane domains of the channel, and specific amino acid residues are crucial for this interaction.

Signaling Pathways

The activation of TRPV1 by N-Vanillyldecanamide initiates a cascade of intracellular signaling events. The primary event is the influx of calcium ions, which act as a second messenger to trigger various downstream pathways. These pathways play a crucial role in cellular responses ranging from neurotransmitter release to gene expression, contributing to the physiological effects of TRPV1 activation, including pain and inflammation.

Desensitization

Prolonged or repeated exposure to TRPV1 agonists like N-Vanillyldecanamide leads to a state of desensitization, where the channel becomes less responsive to subsequent stimuli. This process is a key mechanism underlying the analgesic effects of topical capsaicin. Desensitization is a complex process primarily mediated by the influx of calcium. Increased intracellular calcium activates calcium-dependent signaling molecules, such as calcineurin (a phosphatase), which dephosphorylates the TRPV1 channel, leading to its inactivation.

Experimental Protocols

Studying the interaction between N-Vanillyldecanamide and TRPV1 requires specific experimental techniques. The following are detailed methodologies for two key assays.

Calcium Imaging Assay

This assay measures the influx of calcium into cells upon TRPV1 activation, providing a functional readout of receptor activity.

Materials:

-

HEK293 cells stably or transiently expressing the TRPV1 receptor.

-

Cell culture medium (e.g., DMEM) with appropriate supplements.

-

Fluorescent calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM).

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer.

-

N-Vanillyldecanamide stock solution (in DMSO).

-

Capsaicin stock solution (positive control).

-

TRPV1 antagonist (e.g., capsazepine) for specificity control.

-

Fluorescence microscope or plate reader.

Procedure:

-

Cell Culture: Plate TRPV1-expressing cells in a suitable format (e.g., 96-well plate or glass-bottom dishes) and grow to an appropriate confluency.

-

Dye Loading: Prepare a loading buffer containing the calcium indicator dye and Pluronic F-127 in HBSS. Remove the culture medium, wash the cells with HBSS, and incubate with the loading buffer for 30-60 minutes at 37°C.

-

Baseline Measurement: Wash the cells to remove excess dye and replace with fresh HBSS. Record the baseline fluorescence for a set period.

-

Compound Addition: Add N-Vanillyldecanamide at various concentrations to the cells.

-

Data Acquisition: Continuously record the fluorescence intensity over time to measure the change in intracellular calcium concentration.

-

Controls: Include wells with vehicle (DMSO), a positive control (capsaicin), and a negative control (N-Vanillyldecanamide + antagonist) to ensure the specificity of the response.

-

Data Analysis: Calculate the change in fluorescence from baseline and plot dose-response curves to determine the EC50 value.

Patch-Clamp Electrophysiology

This technique directly measures the ion currents flowing through the TRPV1 channel, providing detailed information about channel gating and kinetics.

Materials:

-

TRPV1-expressing cells cultured on coverslips.

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass capillaries for pulling patch pipettes.

-

Intracellular (pipette) and extracellular (bath) recording solutions.

-

N-Vanillyldecanamide stock solution.

-

Perfusion system for rapid solution exchange.

Procedure:

-

Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution.

-

Cell Preparation: Place a coverslip with cells in the recording chamber and perfuse with extracellular solution.

-

Giga-seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette, establishing electrical access to the cell's interior.

-

Current Recording: Clamp the cell at a holding potential (e.g., -60 mV) and record baseline currents.

-

Compound Application: Perfuse the cell with the extracellular solution containing N-Vanillyldecanamide at various concentrations.

-

Data Acquisition: Record the resulting inward currents.

-

Data Analysis: Measure the peak current amplitude at each concentration and plot dose-response curves to determine the EC50. Analyze current kinetics (activation, deactivation, desensitization).

Conclusion

N-Vanillyldecanamide is a potent agonist of the TRPV1 receptor, playing a significant role in the study of nociception and the development of novel analgesics. Its interaction with TRPV1, characterized by channel activation and subsequent desensitization, involves complex signaling pathways initiated by calcium influx. The experimental protocols outlined in this guide provide a framework for the detailed investigation of these interactions. Further research is warranted to fully elucidate the binding kinetics and the specific downstream signaling molecules modulated by N-Vanillyldecanamide, which will be crucial for the rational design of new therapeutic agents targeting the TRPV1 receptor.

References

- 1. Physiology and Pharmacology of the Vanilloid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Understanding TRPV1 activation by ligands: Insights from the binding modes of capsaicin and resiniferatoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anandamide and vanilloid TRPV1 receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structure-Activity Relationship of N-Vanillyldecanamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Vanillyldecanamide is a synthetic capsaicinoid, a class of compounds known for their interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. As an agonist of TRPV1, N-Vanillyldecanamide holds significant potential in various therapeutic areas, including pain management and inflammation. Understanding the intricate relationship between its chemical structure and biological activity is paramount for the rational design of novel and more effective TRPV1 modulators. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of N-Vanillyldecanamide, detailing the roles of its key structural motifs, summarizing quantitative activity data, and providing detailed experimental protocols for its characterization.

Core Structural Components and their Influence on Activity

The molecular architecture of N-Vanillyldecanamide, and capsaicinoids in general, can be dissected into three critical regions: the aromatic vanillyl group (A-region), the amide linker (B-region), and the hydrophobic acyl chain (C-region). The specific arrangement and chemical properties of these components are crucial determinants of the molecule's potency and efficacy as a TRPV1 agonist.

The Vanillyl Group (A-Region)

The 4-hydroxy-3-methoxybenzyl moiety, or vanillyl group, is a key pharmacophore for potent TRPV1 activation. Specific substitutions on this aromatic ring are essential for activity. Previous SAR studies have highlighted that a particular aromatic A-ring configuration is required for maximum potency at TRPV1.[1]

The Amide Linker (B-Region)

The amide bond in N-Vanillyldecanamide serves as a crucial linker, orienting the vanillyl head and the acyl tail in a spatially favorable conformation for interaction with the TRPV1 receptor. The presence of a hydrogen bond-donating group in this region is a requirement for high potency.[1]

The Decanamide Acyl Chain (C-Region)

The long, hydrophobic decanamide tail of N-Vanillyldecanamide plays a significant role in its interaction with the TRPV1 channel. The hydrophobicity of this acyl chain is a critical characteristic, and variations in its length are tolerated to some extent without completely abolishing activity.[2] Studies on a series of capsaicin analogs with varying acyl chain lengths have demonstrated that shortening the tail progressively increases the EC50 value for TRPV1 activation, indicating a decrease in potency.[3] However, the maximal current responses remain similar, suggesting that the chain length primarily affects the binding affinity rather than the channel gating efficacy.[3]

Quantitative Structure-Activity Relationship Data

The potency of N-Vanillyldecanamide and its analogs as TRPV1 agonists is typically quantified by their half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) in functional assays, and by their lethal concentration (LC50) in cytotoxicity assays.

Table 1: Influence of Acyl Chain Length of N-Vanillylalkanamides on TRPV1 Activation

| Compound | Acyl Chain Length | EC50 (µM) for TRPV1 Activation | Reference |

| N-Vanillylethanamide | C2 | ~1000 | [3] |

| N-Vanillylpropanamide | C3 | ~500 | [3] |

| N-Vanillylbutanamide | C4 | ~200 | [3] |

| N-Vanillylpentanamide | C5 | ~100 | [3] |

| N-Vanillylhexanamide | C6 | ~50 | [3] |

| N-Vanillylheptanamide | C7 | ~20 | [3] |

| N-Vanillyloctanamide | C8 | ~5 | [3] |

| Nonivamide (N-Vanillylnonanamide) | C9 | 1.4 | [1] |

| N-Vanillyldecanamide | C10 | ~1 | Estimated based on trends |

| N-Vanillylundecanamide | C11 | ~2 | [3] |

Note: The EC50 value for N-Vanillyldecanamide is an estimation based on the trend observed in the homologous series of N-vanillylalkanamides.

Table 2: Activity of N-Vanillyldecanamide Analogs with Modified Vanillyl Groups

| Compound | Modification | EC50 (µM) for Calcium Flux | LC50 (µM) in TRPV1-OE Cells | Reference |

| Nonivamide | 4-hydroxy-3-methoxybenzyl | 1.4 | 1.0 | [1] |

| N-(4-hydroxybenzyl)nonanamide | 4-hydroxybenzyl | >200 | 63.2 | [1] |

| N-(3-methoxybenzyl)nonanamide | 3-methoxybenzyl | >200 | 114.2 | [1] |

| N-(3,4-dihydroxybenzyl)nonanamide | 3,4-dihydroxybenzyl | 10.0 | 3.4 | [1] |

| N-(3,4-dimethoxybenzyl)nonanamide | 3,4-dimethoxybenzyl | >200 | >250 | [1] |

| N-benzylnonanamide | benzyl | >200 | >250 | [1] |

Experimental Protocols

Synthesis of N-Vanillyldecanamide

A general and efficient method for the synthesis of N-acylvanillamides involves the condensation of vanillylamine with the corresponding acyl chloride in a biphasic system.

Materials:

-

Vanillylamine hydrochloride

-

Decanoyl chloride

-

Sodium bicarbonate (NaHCO3)

-

Dichloromethane (CH2Cl2)

-

Water (H2O)

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Dissolve vanillylamine hydrochloride in water.

-

Add an equivalent amount of sodium bicarbonate to neutralize the hydrochloride and free the amine.

-

To this aqueous solution, add an equal volume of dichloromethane.

-

While stirring vigorously, slowly add a stoichiometric amount of decanoyl chloride dissolved in dichloromethane.

-

Continue stirring at room temperature for 2-4 hours.

-

After the reaction is complete, transfer the mixture to a separatory funnel.

-

Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure N-Vanillyldecanamide.

Intracellular Calcium Imaging Assay using Fluo-4 AM

This protocol describes the measurement of intracellular calcium influx in response to N-Vanillyldecanamide in cells expressing TRPV1, using the fluorescent calcium indicator Fluo-4 AM.[4][5][6][7][8]

Materials:

-

HEK293 cells stably expressing human TRPV1

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Fluo-4 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

-

N-Vanillyldecanamide stock solution in DMSO

-

Fluorescence microscope or plate reader with appropriate filters (Excitation ~494 nm, Emission ~516 nm)

Procedure:

-

Cell Plating: Seed the TRPV1-expressing HEK293 cells onto glass-bottom dishes or 96-well black-walled, clear-bottom plates and culture overnight to allow for cell attachment.

-

Dye Loading:

-

Prepare a Fluo-4 AM loading solution in HBSS. A typical concentration is 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127.

-

Remove the culture medium from the cells and wash once with HBSS.

-

Add the Fluo-4 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

-

-

Washing: After incubation, gently wash the cells two to three times with HBSS to remove extracellular dye.

-

Compound Application and Imaging:

-

Place the plate in the fluorescence microscope or plate reader.

-

Establish a baseline fluorescence reading for a short period.

-

Add varying concentrations of N-Vanillyldecanamide (prepared in HBSS from a DMSO stock) to the cells.

-

Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium concentration.

-

-

Data Analysis:

-

The change in fluorescence is typically expressed as a ratio (F/F0), where F is the fluorescence at a given time point and F0 is the baseline fluorescence.

-

Plot the peak fluorescence response against the logarithm of the N-Vanillyldecanamide concentration to generate a dose-response curve and determine the EC50 value.

-

Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a method for recording TRPV1 channel currents activated by N-Vanillyldecanamide in a whole-cell patch-clamp configuration.[9][10][11][12][13]

Materials:

-

TRPV1-expressing cells (e.g., HEK293 or primary sensory neurons)

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

-

Borosilicate glass capillaries for pulling patch pipettes

-

Extracellular solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4)

-

Intracellular solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, pH 7.2)

-

N-Vanillyldecanamide solution in extracellular buffer

Procedure:

-

Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.

-

Cell Preparation: Place the coverslip with the cells in the recording chamber on the microscope stage and perfuse with extracellular solution.

-

Giga-seal Formation:

-

Approach a cell with the patch pipette while applying slight positive pressure.

-

Upon touching the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

-

-

Whole-Cell Configuration:

-

Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusional access to the cell interior.

-

-

Recording:

-

Clamp the cell membrane potential at a holding potential (e.g., -60 mV).

-

Apply N-Vanillyldecanamide to the cell via the perfusion system.

-

Record the resulting inward current, which represents the flow of cations through the activated TRPV1 channels.

-

-

Data Analysis:

-

Measure the peak amplitude of the N-Vanillyldecanamide-evoked current at different concentrations.

-

Construct a dose-response curve by plotting the normalized current amplitude against the agonist concentration to determine the EC50.

-

Signaling Pathways and Logical Relationships

The activation of the TRPV1 channel by N-Vanillyldecanamide initiates a cascade of intracellular events, primarily driven by the influx of calcium ions. The following diagrams illustrate the key signaling pathway and the logical workflow for SAR studies.

Caption: TRPV1 signaling pathway activated by N-Vanillyldecanamide.

Caption: Experimental workflow for SAR studies of N-Vanillyldecanamide.

Conclusion

The structure-activity relationship of N-Vanillyldecanamide is a finely tuned interplay between its vanillyl head, amide linker, and decanamide tail. Each of these structural components contributes significantly to its potent activation of the TRPV1 channel. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of N-Vanillyldecanamide and to design novel, more effective TRPV1 modulators for a range of clinical applications. Future studies focusing on the synthesis and evaluation of a wider array of analogs will undoubtedly lead to a deeper understanding of the molecular determinants of TRPV1 activation and pave the way for the development of next-generation therapeutics.

References

- 1. Structure-Activity Relationship of Capsaicin Analogs and Transient Receptor Potential Vanilloid 1-Mediated Human Lung Epithelial Cell Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Capsaicin Interaction with TRPV1 Channels in a Lipid Bilayer: Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural mechanism underlying capsaicin binding and activation of TRPV1 ion channel - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hellobio.com [hellobio.com]

- 5. Electrophysiology | Thermo Fisher Scientific - SG [thermofisher.com]

- 6. A simple and fast method to image calcium activity of neurons from intact dorsal root ganglia using fluorescent chemical Ca2+ indicators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocol for measurement of calcium dysregulation in human induced pluripotent stem cell-derived dopaminergic neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. interchim.fr [interchim.fr]

- 9. researchgate.net [researchgate.net]

- 10. Electrophysiological Methods for the Study of TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. personal.utdallas.edu [personal.utdallas.edu]

- 12. Whole-cell voltage clamp recording - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

N-Vanillyldecanamide: A Comprehensive Technical Guide to Natural Sources and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Vanillyldecanamide, a member of the capsaicinoid family, is a naturally occurring bioactive compound found predominantly in plants of the Capsicum genus. Exhibiting a range of physiological activities, primarily through its interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, it has garnered significant interest within the scientific community. This technical guide provides an in-depth overview of the natural sources of N-Vanillyldecanamide, methodologies for its extraction and purification, and detailed protocols for its chemical synthesis. Quantitative data are presented for comparative analysis, and key processes are visualized through logical diagrams to facilitate a deeper understanding of the underlying principles.

Natural Sources of N-Vanillyldecanamide

The principal natural source of N-Vanillyldecanamide is the fruit of various species of chili peppers, belonging to the genus Capsicum. It is one of the less abundant capsaicinoids compared to capsaicin and dihydrocapsaicin.

Occurrence in Capsicum Species

N-Vanillyldecanamide has been identified and quantified in several varieties of Capsicum annuum[1]. The concentration of individual capsaicinoids, including N-Vanillyldecanamide, varies significantly depending on the pepper variety, cultivation conditions, and fruit maturity[2][3].

Quantitative Analysis of N-Vanillyldecanamide in Capsicum annuum

The following table summarizes the content of major capsaicinoids in different varieties of Capsicum annuum. While specific data for N-Vanillyldecanamide is not always reported separately, the total capsaicinoid content provides an indication of its potential presence.

| Capsicum annuum Variety | Capsaicin (mg/g dry weight) | Dihydrocapsaicin (mg/g dry weight) | Total Capsaicinoids (mg/g dry weight) | Reference |

| Sungil-c | 3.42 (in extract) | 1.20 (in extract) | - | [2] |

| Chiltepín | 15.36 | 13.39 | 31.84 | [3] |

| Jalapeño | - | - | - | [3] |

| Serrano | 4.76 | 10.14 | 18.05 | [3] |

| Ancho | 0.38 | 0.63 | - | [3] |

| Guajillo | - | - | - | [3] |

| De árbol | - | - | - | [3] |

| Puya | - | - | - | [3] |

| Bell Pepper | Not detectable | Not detectable | Not detectable | [3] |

Extraction and Purification from Natural Sources

The extraction of N-Vanillyldecanamide from Capsicum fruits involves solid-liquid extraction followed by chromatographic purification.

Experimental Protocol: Extraction and Isolation

This protocol outlines a general procedure for the extraction and purification of N-Vanillyldecanamide from dried chili pepper powder.

1. Sample Preparation:

- Dry the Capsicum annuum fruits at 50-60 °C until a constant weight is achieved.

- Grind the dried fruits into a fine powder.

2. Extraction:

- Maceration: Suspend the dried powder in a suitable solvent (e.g., ethanol, acetonitrile, or n-hexane) at a solid-to-solvent ratio of 1:10 (w/v). Stir the mixture at room temperature for 24-48 hours.

- Ultrasonication (Alternative): Place the solid-solvent mixture in an ultrasonic bath for 1-2 hours to enhance extraction efficiency.

- Filter the mixture through Whatman No. 1 filter paper.

- Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50 °C to obtain a crude oleoresin.

3. Purification:

- Liquid-Liquid Partitioning: Dissolve the crude oleoresin in a suitable solvent mixture (e.g., methanol-water) and partition against a nonpolar solvent (e.g., n-hexane) to remove lipids and other nonpolar impurities.

- Column Chromatography:

- Pack a silica gel column with a suitable nonpolar solvent (e.g., n-hexane).

- Dissolve the partially purified extract in a minimal amount of the mobile phase and load it onto the column.

- Elute the column with a gradient of increasing polarity, for example, a mixture of n-hexane and ethyl acetate.

- Collect fractions and monitor by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

- High-Performance Liquid Chromatography (HPLC) for Analysis and Purification:

- Analytical HPLC Conditions: [2]

- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

- Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

- Flow Rate: 0.8 - 1.0 mL/min.

- Detection: UV at 280 nm or Mass Spectrometry (MS).

- Preparative HPLC: Scale up the analytical method to isolate pure N-Vanillyldecanamide.

4. Characterization:

- Confirm the identity and purity of the isolated N-Vanillyldecanamide using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Chemical Synthesis of N-Vanillyldecanamide

The chemical synthesis of N-Vanillyldecanamide is typically achieved through the N-acylation of vanillylamine with decanoic acid or its derivatives.

Synthetic Pathways

Two primary routes for the synthesis are presented below:

Route A: Acylation using Decanoyl Chloride

This is a common and efficient method for amide bond formation.

Route B: Direct Amidation of Decanoic Acid

This method involves the direct coupling of a carboxylic acid and an amine, often requiring a coupling agent or high temperatures. A lipase-catalyzed approach offers a milder, more environmentally friendly alternative.

Experimental Protocols

Protocol 3.2.1: Synthesis via Decanoyl Chloride

-

Preparation of Vanillylamine Hydrochloride: Vanillylamine can be synthesized from vanillin through reductive amination or other standard methods. It is often used as its hydrochloride salt for stability.

-

Acylation Reaction:

-

Dissolve vanillylamine hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base, such as triethylamine (2.2 equivalents), to neutralize the hydrochloride and scavenge the HCl produced during the reaction.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add decanoyl chloride (1.1 equivalents) dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction progress by TLC.

-

-

Work-up and Purification:

-

Wash the reaction mixture sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield N-Vanillyldecanamide.

-

Protocol 3.2.2: Lipase-Catalyzed Synthesis [4]

-

Reaction Setup:

-

In a suitable flask, combine vanillylamine (1 equivalent) and decanoic acid (1.1 equivalents).

-

Add a suitable organic solvent, such as 2-methyl-2-butanol or hexane.

-

Add an immobilized lipase, such as Novozym 435 (Candida antarctica lipase B).

-

-

Reaction Conditions:

-

Heat the mixture to 50-60 °C with stirring.

-

Maintain the reaction for 24-48 hours.

-

-

Work-up and Purification:

-

Filter off the immobilized enzyme (which can be washed and reused).

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography as described in Protocol 3.2.1.

-

Signaling Pathways and Mechanism of Action

N-Vanillyldecanamide, like other capsaicinoids, exerts its biological effects primarily through the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor[5][6][7][8][9].

TRPV1 Receptor Activation

TRPV1 is a non-selective cation channel predominantly expressed in sensory neurons. It functions as a polymodal nociceptor, being activated by various stimuli including heat (>43°C), protons (acidic pH), and endogenous and exogenous chemical ligands[5][8].